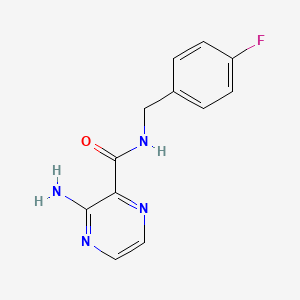
3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antitubercular properties. The presence of the 4-fluorobenzyl group enhances its biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-fluorobenzylamine in the presence of a base such as triethylamine to yield the desired carboxamide .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum conversion and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an antitubercular agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in microbial cells. It inhibits the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. The presence of the fluorobenzyl group enhances its binding affinity to the target enzymes, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A first-line antitubercular drug.
N-(4-chlorophenyl)pyrazine-2-carboxamide: Another pyrazine derivative with antimicrobial activity.
N-(2-ethylhexyl)pyrazine-2-carboxamide: Known for its activity against Mycobacterium tuberculosis.
Uniqueness
3-amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide is unique due to the presence of the 4-fluorobenzyl group, which enhances its biological activity compared to other pyrazine derivatives. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C12H11FN4O |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
3-amino-N-[(4-fluorophenyl)methyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H11FN4O/c13-9-3-1-8(2-4-9)7-17-12(18)10-11(14)16-6-5-15-10/h1-6H,7H2,(H2,14,16)(H,17,18) |
InChI Key |
JNQFVFLNDLWIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC=CN=C2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


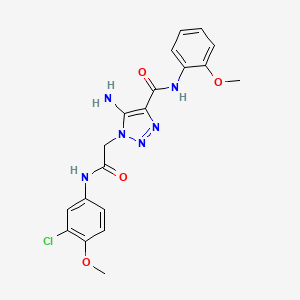
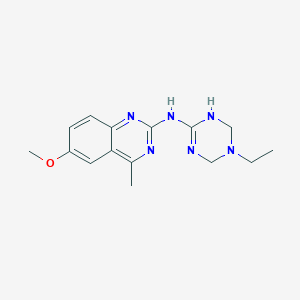
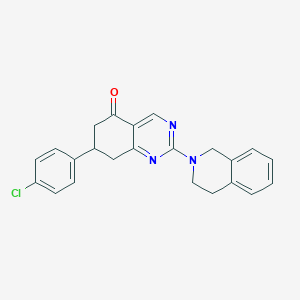
![methyl N-[(4-hexylcyclohexyl)carbonyl]valylvalinate](/img/structure/B11449272.png)
![6-bromo-N-(4-methoxyphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11449280.png)
![2-methyl 4-propyl 3-methyl-5-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11449285.png)
![4-(4-bromophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11449291.png)
![3-Ethyl 6-methyl 4-[4-(methoxycarbonyl)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11449297.png)
![3-[(3-acetylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B11449308.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B11449316.png)
![2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11449320.png)
![4,4-dimethyl-15-methylsulfanyl-N-(2-phenylethyl)-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11449323.png)
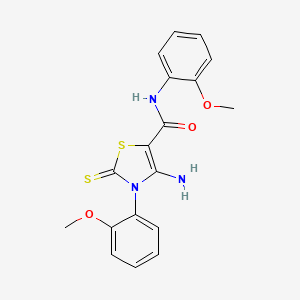
![4,4-dimethyl-15-methylsulfanyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B11449330.png)
